Methyl sulfate

Übersicht

Beschreibung

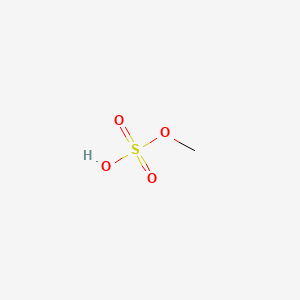

Methyl sulfate, also known as methoxysulfonic acid, is an organic compound with the chemical formula CH4O4S. It is the monomethyl ester of sulfuric acid and is characterized by its strong acidic properties. This compound is a colorless, oily liquid that is highly soluble in water and other polar solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl sulfate can be synthesized through the esterification of sulfuric acid with methanol. The reaction typically involves the use of concentrated sulfuric acid and methanol under controlled conditions to produce this compound and water as by-products :

H2SO4+CH3OH→CH3OSO3H+H2O

Industrial Production Methods

Industrial production of this compound often involves the continuous reaction of dimethyl ether with sulfur trioxide. This method is preferred due to its efficiency and scalability :

(CH3O)2SO2+SO3→2CH3OSO3H

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Methyl sulfate undergoes hydrolysis in aqueous environments, producing methanol and sulfuric acid. This reaction is critical in both environmental and synthetic contexts:

-

Mechanism :

The reaction proceeds via nucleophilic attack by water on the electrophilic sulfur center .

-

Kinetics :

Hydrolysis rates depend on pH and temperature. At 65°C , the forward rate constant () for monothis compound (MMS) formation from sulfuric acid and methanol is . Hydrolysis of dithis compound (DMS) to MMS occurs rapidly, with a half-life of <10 minutes at 35°C .

| Parameter | Value (25°C) | Conditions | Source |

|---|---|---|---|

| (DMS) | 1 M HCl | ||

| (MMS) | Neutral pH, 65°C |

Alkylation Reactions

This compound acts as a methylating agent, transferring its methyl group to nucleophiles such as amines or alcohols:

-

Reactivity :

this compound exhibits higher alkylation efficiency compared to tetramethylammonium or trimethylsulfonium ions. For example, its second-order rate constant for reaction with dimethylamine is at 25°C .

| Methylating Agent | () | Nucleophile (pKa) |

|---|---|---|

| This compound | Dimethylamine (10.7) | |

| Trimethylsulfonium | Dimethylamine | |

| Tetramethylammonium | Dimethylamine |

-

Catalytic Pathways :

In organic synthesis, this compound intermediates facilitate sulfation reactions. For instance, DMS reacts with tetrabutylammonium bisulfate () to form methyl monosulfates () and this compound (), which are subsequently converted to sulfated products .

Thermal Decomposition

Heating this compound derivatives leads to decomposition:

-

Sodium this compound :

This reaction produces dithis compound (DMS) and sodium sulfate at elevated temperatures .

-

Stability :

this compound decomposes exothermically above 180°C , releasing sulfur oxides and methanol .

Role in Sulfation Processes

This compound intermediates are pivotal in sulfate-group transfer reactions:

-

Synthetic Applications :

In the presence of , this compound () reacts with alcohols (e.g., 3-phthalimido-1-propanol) to yield sulfated products with 84% efficiency . Bisulfate () and acetate () ions catalyze the cleavage of methyl protecting groups in monosulfates . -

Equilibrium Dynamics :

NMR studies reveal that this compound () and methyl monosulfates () exist in equilibrium during sulfation, with bisulfate ions driving the reaction toward product formation .

Acid-Base Behavior

Methyl bisulfate () is a strong acid in aqueous solutions:

This property enables its use as a counterion in pharmaceuticals (e.g., metilsulfate ) .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2.1 Methylating Agent in Organic Synthesis

Methyl sulfate is primarily utilized as a methylating agent in organic chemistry. It reacts with nucleophiles to form methylated products, which are essential in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The following table summarizes some key applications:

| Application | Description |

|---|---|

| Pharmaceuticals | Used to synthesize active pharmaceutical ingredients by methylating nitrogen and oxygen-containing compounds. |

| Agrochemicals | Employed in the production of pesticides and herbicides through methylation processes. |

| Surfactants | Integral in creating surfactants for detergents and fabric softeners by modifying fatty alcohols. |

2.2 Role in Nanotechnology

Recent advancements have seen the application of this compound derivatives in nanotechnology, particularly in drug delivery systems. For instance, cationic lipids such as dioleoyltrimethylammonium propane (DOTAP) utilize this compound to enhance gene delivery efficiency through virosomes .

Case Studies

3.1 Pharmaceutical Applications

A significant case study involves the synthesis of quercetin metabolites, where this compound was used to investigate its inhibitory effects on cytochrome P450 enzymes . This research highlights the compound's relevance in drug metabolism and pharmacokinetics.

3.2 Agricultural Chemicals

In agricultural applications, this compound has been used to synthesize various pesticides that target specific pests while minimizing environmental impact. For example, the development of selective herbicides has been enhanced by utilizing methylation processes to improve efficacy and reduce toxicity.

Safety and Environmental Considerations

While this compound has numerous applications, it is crucial to consider its safety profile due to its toxicity and potential environmental impact. Regulatory agencies classify dithis compound as a hazardous substance due to its carcinogenic properties when mishandled . Therefore, stringent safety measures must be implemented during its use in industrial settings.

Wirkmechanismus

Methyl sulfate exerts its effects primarily through its strong acidic properties and its ability to act as a methylating agent. The compound can transfer a methyl group to various nucleophiles, facilitating the formation of new chemical bonds. This methylation process is crucial in many biochemical pathways and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl sulfate: Another methylating agent with similar properties but higher toxicity.

Methyl bisulfate: An intermediate in the hydrolysis of dithis compound, with similar acidic properties.

Uniqueness

This compound is unique due to its relatively lower toxicity compared to dithis compound, making it a safer alternative for use in various applications. Additionally, its strong acidic nature and high solubility in water enhance its versatility in different chemical reactions .

Biologische Aktivität

Methyl sulfate, a methyl ester of sulfuric acid, is primarily recognized for its role in various biological systems and chemical processes. Its biological activity can be attributed to its ability to participate in sulfation reactions, which are crucial for the metabolism of numerous compounds. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Overview of this compound

This compound (CH₃OSO₄) is a potent alkylating agent that can modify nucleophilic sites in biomolecules, including proteins and nucleic acids. It is often used in biochemical research to study sulfation pathways and the effects of sulfated metabolites.

Mechanisms of Biological Activity

- Sulfation Reactions : this compound serves as a donor of sulfate groups in sulfation reactions, a critical phase II metabolic process that enhances the solubility and excretion of various compounds. This process can lead to both detoxification and bioactivation of drugs and endogenous substances.

- Alkylation : As an alkylating agent, this compound can react with nucleophiles in biological systems, potentially leading to modifications in DNA and proteins. This reaction can result in cytotoxicity or mutagenicity, depending on the context and concentration.

Biological Effects

- Toxicity : this compound is known for its cytotoxic properties. Studies have shown that exposure can lead to cell death through mechanisms such as apoptosis or necrosis. For instance, dithis compound (DMS), a related compound, has been associated with severe respiratory distress and chemical burns due to its high reactivity and toxicity .

- Metabolic Transformation : this compound participates in metabolic pathways that include conjugation with various substrates. The resulting sulfated metabolites may exhibit altered pharmacological properties compared to their parent compounds .

Case Study 1: Acute Intoxication

A clinical report documented 62 cases of acute intoxication due to inhalation of dithis compound, highlighting the severe respiratory effects and long-term health implications associated with exposure . Patients exhibited symptoms ranging from mild irritation to severe laryngeal edema requiring emergency interventions.

Case Study 2: Chemical Burns

Another study detailed three cases of chemical burns caused by DMS exposure in a pharmaceutical setting. The patients required extensive medical treatment due to airway complications arising from the toxic effects of the compound .

Research Findings

Eigenschaften

IUPAC Name |

methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMJDSHXVKJFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19803-43-1 (ammonium salt), 512-42-5 (hydrochloride salt), 562-54-9 (potassium salt) | |

| Record name | Methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047983 | |

| Record name | Methyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-93-4 | |

| Record name | Monomethyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24I7CLU7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl sulfate?

A1: this compound has the molecular formula (CH3)2SO4 and a molecular weight of 126.13 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques can be employed for the characterization of this compound and related compounds. These include:

- NMR Spectroscopy (1H and 13C): This technique is crucial for determining the structure and purity of this compound. For instance, 1H NMR can distinguish between methyl groups in different chemical environments, while 13C NMR provides information about the carbon backbone. []

- Infrared Spectroscopy (IR): IR spectroscopy is particularly useful for identifying functional groups in this compound, such as the S=O and C-O stretches. [, ]

- Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and analysis. []

Q3: Is this compound stable in the presence of moisture?

A3: this compound is highly hygroscopic and readily decomposes upon exposure to moisture. [] Therefore, it requires careful handling and storage under dry conditions.

Q4: How does the alkyl chain length of alkyl sulfate ionic liquids affect their tribological properties?

A4: Studies on a series of 1-butyl-3-methylimidazolium alkyl sulfates, including this compound, ethyl sulfate, and octyl sulfate, revealed that as the alkyl substituent length on the sulfate anion increases, the lifetime of the ionic liquid as a lubricant decreases. This highlights the importance of the anion structure in determining the tribological behavior of ionic liquids. []

Q5: Can this compound be used as a reagent for epoxidation reactions?

A5: While this compound itself isn't directly used in epoxidation reactions, it can be efficiently converted to trimethylsulfonium this compound, which then acts as a precursor to dimethylsulfonium methanide, a strong base used in epoxide synthesis. This conversion involves reacting dithis compound with dimethyl sulfide in the presence of an acid. []

Q6: Can this compound be used as a sulfating agent for polysaccharides?

A6: Yes, research demonstrates that this compound, specifically sodium this compound, can be utilized to sulfate various polysaccharides like curdlan, starch, and dextran. This sulfation process is typically carried out in DMSO with a catalytic amount of H2SO4. The degree of sulfation and recovery can be enhanced by using anhydrous CaSO4 as a desiccant and carrying out the reaction under reduced pressure. The specific position of sulfation (O-6 for curdlan and starch, O-2 and O-3 for dextran) is influenced by the polysaccharide's structure. []

Q7: What is the role of N,N’,N’’,N’’’-tetramethyltetra-2,3-pyridinoporphyrazinato copper(II) this compound in organic synthesis?

A7: N,N’,N’’,N’’’-tetramethyltetra-2,3-pyridinoporphyrazinato copper(II) this compound has been identified as an effective catalyst for the conversion of carbonyl compounds into their corresponding 1,3-dithioacetals and 1,3-oxathiolanes. Importantly, these reactions proceed under mild conditions, highlighting the potential of this catalyst in organic synthesis. []

Q8: What are the health hazards associated with this compound exposure?

A8: this compound is a highly toxic compound, and exposure can lead to severe health consequences. [, ] Always consult safety data sheets and handle this compound with extreme caution in well-ventilated areas using appropriate personal protective equipment.

Q9: How can the concentration of this compound in the atmosphere be determined?

A9: Gas-phase methyl sulfates, including dithis compound, can be analyzed using specialized techniques involving diffusion denuders and resin beds or sorption filters. The collected alkyl sulfates are then quantified using ion chromatography, providing insights into their atmospheric concentrations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.